![molecular formula C12H15N3O2 B1678466 Pardoprunox CAS No. 269718-84-5](/img/structure/B1678466.png)
Pardoprunox
Overview
Description
Pardoprunox (INN) (code name SLV-308) is an antiparkinsonian drug developed by Solvay for the treatment of Parkinson’s disease . It reached phase III clinical trials before being discontinued . It was also being investigated for the treatment of depression and anxiety but these indications appear to have been abandoned .
Molecular Structure Analysis
Pardoprunox has a molecular formula of C12H15N3O2 and a molar mass of 233.271 g/mol . It also has a monoisotopic mass of 233.116425 Da .
Chemical Reactions Analysis
Pardoprunox is a partial dopamine D2 agonist and noradrenergic agonist with serotonin 5-HT1A agonist properties .
Physical And Chemical Properties Analysis
Pardoprunox has a molecular formula of C12H15N3O2 and a molar mass of 233.271 g/mol .
Scientific Research Applications
Treatment of Parkinson’s Disease
Pardoprunox has been studied extensively for its potential in treating Parkinson’s disease. It acts as a partial dopamine agonist and full 5HT-1A agonist, showing promise in improving motor symptoms in patients with early Parkinson’s disease . Clinical trials have demonstrated its efficacy over placebo in reducing the Unified Parkinson’s Disease Rating Scale–Motor score, indicating significant improvement in motor function .
Management of Dyskinesia
Relative to other dopaminergic antiparkinsonian agents, Pardoprunox is thought to have a significantly lower propensity for inducing dyskinesia . This makes it a potential candidate for long-term management of Parkinson’s disease without the common side effects associated with other treatments.
Psychiatric Disorders
Although initially investigated for the treatment of depression and anxiety, these indications appear to have been abandoned. However, the full agonist activity at the 5HT-1A receptor suggests that Pardoprunox may still hold potential for psychiatric applications, warranting further research .
Reduction of Psychosis Risk
Pardoprunox’s unique pharmacological profile indicates a lower risk of inducing psychosis compared to other antiparkinsonian medications. This could be particularly beneficial for patients who are susceptible to such side effects .
Dose-Related Tolerability
The tolerability of Pardoprunox is dose-related, with higher doses showing a higher incidence of treatment-emergent adverse events such as nausea, somnolence, and dizziness. This information is crucial for determining the optimal dosing regimen to maximize therapeutic benefits while minimizing side effects .
Adjunct Therapy to Levodopa
Pardoprunox has been evaluated as an adjunct therapy to levodopa in moderate to severe Parkinson’s disease. It may enhance the therapeutic effects of levodopa and provide a more comprehensive treatment approach .
Mechanism of Action
Target of Action
Pardoprunox primarily targets dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor . These receptors play a crucial role in regulating neurotransmission, which is essential for maintaining normal brain function.
Mode of Action
Pardoprunox acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors It also binds to D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors with lower affinity .
Biochemical Pathways
Its agonistic action on dopamine and serotonin receptors suggests that it may influence the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and motor control .
Result of Action
Pardoprunox’s action on dopamine and serotonin receptors can lead to improvements in motor symptoms in patients with Parkinson’s disease . Due to its action on 5ht-1a receptors, it may also cause adverse events, including hallucination, orthostatic hypotension, nausea, and dizziness .
Safety and Hazards
properties
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUUUDAZYFFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949747 | |
Record name | Pardoprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pardoprunox binds to dopamine D(2), D(3), and D(4) receptors and 5-HT(1) (A) receptors and is a partial agonist at dopamine D(2) and D(3) receptors and a full agonist at serotonin 5-HT(1) (A) receptors. Pardoprunox combines high potency partial agonism at dopamine D(2) and D(3) receptors with full efficacy low potency serotonin 5-HT(1) (A) receptor agonism and is worthy of profiling in in vivo models of Parkinson's disease. | |
Record name | Pardoprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pardoprunox | |
CAS RN |
269718-84-5 | |
Record name | Pardoprunox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269718-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pardoprunox [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pardoprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pardoprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARDOPRUNOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72CHP32S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.